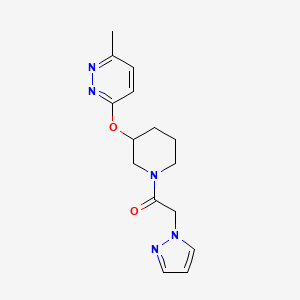

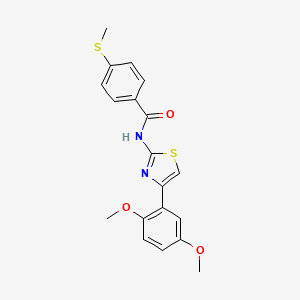

![molecular formula C21H21FN2O3S B2556558 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 923131-92-4](/img/structure/B2556558.png)

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, as described in the first paper, involves the preparation of compounds that target the human β3-adrenergic receptor (AR). These compounds are synthesized with the aim of treating obesity and type 2 diabetes. The paper highlights the synthesis of several derivatives, including N-phenyl-(2-phenylaminothiazol-4-yl)acetamide and N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide, which showed potent agonistic activity and functional selectivity over β1- and β2-ARs, as well as hypoglycemic activity in a rodent model of diabetes .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a series of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. These compounds were synthesized using 3-fluoro-4-cyanophenol as the primary compound. The structures of these novel compounds were confirmed through various analytical techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, they do provide a context for the types of reactions that similar compounds may undergo. For instance, the synthesis of the compounds in the first paper likely involves reactions typical for thiazole derivatives, such as nucleophilic substitution and amide bond formation .

Physical and Chemical Properties Analysis

The third paper discusses the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, can be inferred from these characterizations. The paper also reports the cytotoxicity of these compounds on various human leukemic cell lines, with some compounds showing high cytotoxicity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Thiazole and its derivatives, like N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, have been studied for their synthesis processes and potential antimicrobial activities. For instance, the work by Wardkhan et al. (2008) discusses new approaches for the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). Similarly, another study by Badiger et al. (2013) focuses on the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, further emphasizing the antimicrobial potential of thiazole derivatives (Badiger et al., 2013).

Pharmacological Applications

Thiazole derivatives are also explored for their pharmacological applications, including their role as potential VEGF-A inhibitors and antiproliferative agents. The study by Prashanth et al. (2014) synthesizes novel benzophenone-thiazole derivatives and evaluates their potent VEGF-A inhibitory and antiproliferative effects against various cell lines (Prashanth et al., 2014).

Metabolic Studies

Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological aspects of related compounds (Coleman et al., 2000).

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBKBCTWPRILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

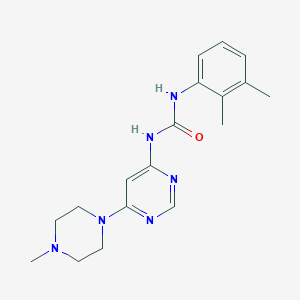

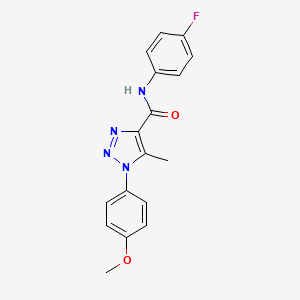

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)

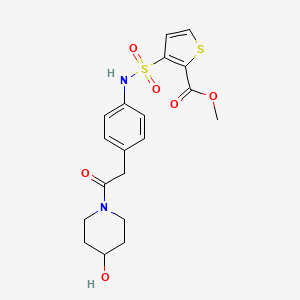

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)

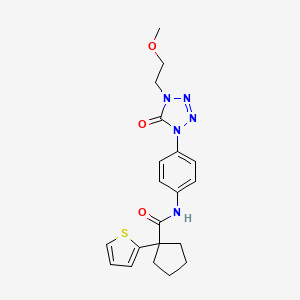

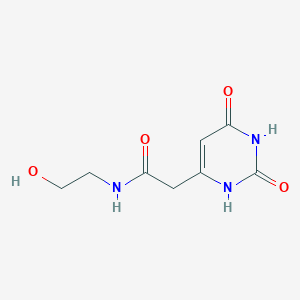

![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)

![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)

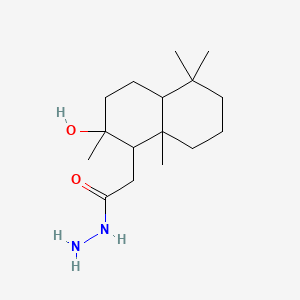

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)